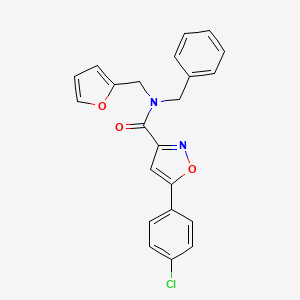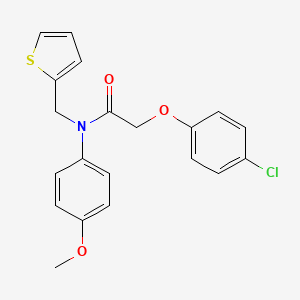![molecular formula C18H16BrN3O4S B11353297 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11353297.png)
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzoyl chloride, which is then reacted with thiosemicarbazide to form the intermediate 4-bromophenylthiosemicarbazide. This intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the 1,2,4-thiadiazole ring. Finally, the thiadiazole derivative is coupled with 3,4,5-trimethoxybenzoic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell processes.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The presence of the bromophenyl and trimethoxybenzamide groups enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiadiazole derivative with antimicrobial and anticancer properties.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar biological activities.
Uniqueness
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of a bromophenyl group and a trimethoxybenzamide moiety. This combination enhances its chemical stability, biological activity, and potential for diverse applications. Its ability to undergo various chemical reactions and its effectiveness in inhibiting specific molecular targets make it a valuable compound in research and industry .
Properties
Molecular Formula |
C18H16BrN3O4S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H16BrN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)17(23)21-18-20-16(22-27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,21,22,23) |
InChI Key |
HXHJGAJJQIZMKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11353215.png)
![4-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11353237.png)

![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbutanamide](/img/structure/B11353249.png)
![N-methyl-N-{[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11353255.png)
![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11353263.png)
![Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11353271.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B11353277.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B11353278.png)


![N-(2-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11353310.png)


